molecular formula C17H23FN4O2 B10854169 4-fluoro AB-BUTINACA

4-fluoro AB-BUTINACA

Cat. No.: B10854169
M. Wt: 334.4 g/mol
InChI Key: VOMPUVOJBVRDRY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-fluoro AB-BUTINACA involves several steps, including the preparation of the indazole core and the attachment of the fluorobutyl side chain. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

4-fluoro AB-BUTINACA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include hydroxylated and reduced derivatives of this compound .

Mechanism of Action

4-fluoro AB-BUTINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in psychoactive effects. The compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites .

Comparison with Similar Compounds

4-fluoro AB-BUTINACA is similar to other synthetic cannabinoids such as ADB-BUTINACA, MDMB-4F-BUTINACA, and 4F-MDMB-BINACA. These compounds share structural similarities and exhibit similar pharmacological effects. this compound is unique due to its specific fluorobutyl side chain, which may influence its binding affinity and metabolic stability .

Similar compounds include:

Properties

Molecular Formula

C17H23FN4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(4-fluorobutyl)indazole-3-carboxamide

InChI

InChI=1S/C17H23FN4O2/c1-11(2)14(16(19)23)20-17(24)15-12-7-3-4-8-13(12)22(21-15)10-6-5-9-18/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H2,19,23)(H,20,24)/t14-/m0/s1

InChI Key

VOMPUVOJBVRDRY-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.